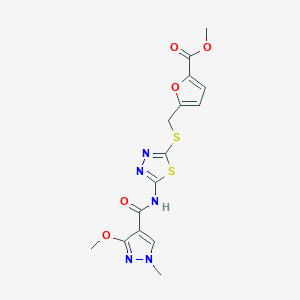

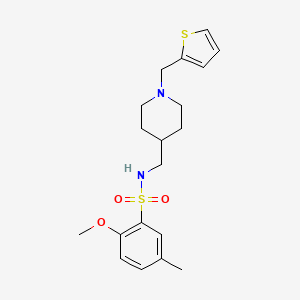

methyl 5-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

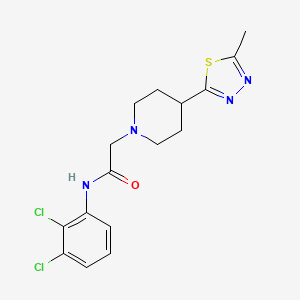

The compound of interest, methyl 5-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate, is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as pyrazole, thiadiazole, and furan rings. These structural motifs are common in compounds with potential pharmacological applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in several studies. For instance, derivatives of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole were synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Similarly, the synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides involved acetylation and subsequent cyclization reactions . Arylation of furan-2-carboxylic acid derivatives followed by reactions with various nucleophiles has also been reported to yield thiadiazole and oxadiazole derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, NMR, HRMS, and X-ray diffraction analysis . These techniques provide detailed information about the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar furan and thiadiazole derivatives has been explored. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases led to various transformations, including the opening of the thiadiazole ring and the formation of thioamides . Intramolecular cyclization reactions have also been reported for aminomethyl-substituted furan-thiadiazole esters . These studies provide insights into the types of chemical reactions that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their functional groups and molecular structure. The optical properties of related compounds, such as UV-vis absorption and fluorescence, have been investigated and found to be dependent on the substituents present on the heterocyclic rings . The solubility, melting point, and stability of the compound can be inferred from similar studies on related molecules.

Applications De Recherche Scientifique

Synthesis and Potential Bioactivity

Synthesis of Bioactive Compounds from Visnaginone

This research explores the chemical reactions leading to potentially bioactive compounds derived from visnaginone, including the synthesis of pyrazoline and N-acetylpyrazoline derivatives, highlighting the chemical versatility and potential therapeutic applications of these compounds (O. M. Abdel Hafez, K. Ahmed, & E. Haggag, 2001).

Development of Thiadiazoles and Arylazothiazoles

This study synthesizes 1,3,4-thiadiazolines and 5-arylazothiazoles, indicating the potential for creating new chemical entities with varied biological activities, contributing to the diversity of applications in scientific research (A. Abdelhamid, Zeineb H. Ismail, & A. Abdel-Aziem, 2008).

Analgesic Activity of Pyrazole Derivatives

This research presents the synthesis and analysis of the analgesic properties of new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates, underscoring the therapeutic potential of such compounds in pain management (S. Igidov et al., 2022).

Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate

This study explores the chemical reactions of a specific furan-2-carboxylate derivative, contributing to the understanding of its reactivity and potential applications in developing new chemical entities (Yu. O. Remizov, L. M. Pevzner, & M. Petrov, 2019).

Biological and Chemical Transformations

Novel Antiprotozoal Agents

The development of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showcases the exploration of new compounds with significant antiprotozoal activities, indicating the compound's potential in treating protozoal infections (M. Ismail et al., 2004).

Intramolecular Cyclization of Furan-2-carboxylate Derivative

This research highlights the intramolecular cyclization of a furan-2-carboxylate derivative, demonstrating complex chemical transformations that could lead to new molecules with potential scientific applications (Yu. O. Remizov, L. M. Pevzner, & M. Petrov, 2019).

Propriétés

IUPAC Name |

methyl 5-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O5S2/c1-20-6-9(12(19-20)23-2)11(21)16-14-17-18-15(27-14)26-7-8-4-5-10(25-8)13(22)24-3/h4-6H,7H2,1-3H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJXHKWQSYWCQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2517767.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2517771.png)

![3-[2-(2,4-Dichloroanilino)vinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2517788.png)